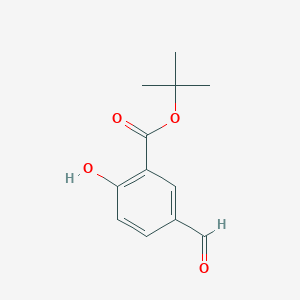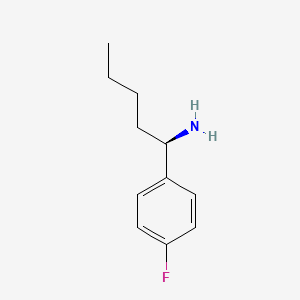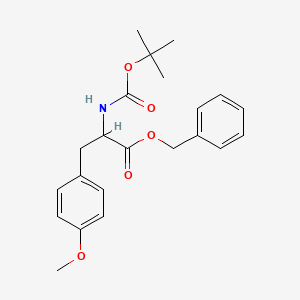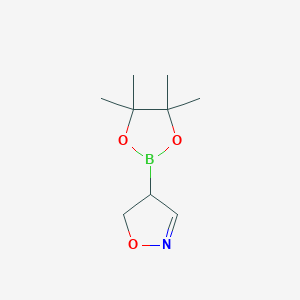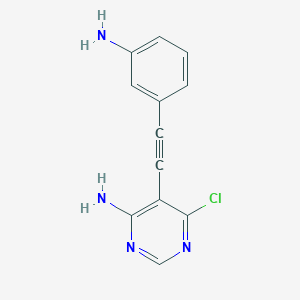
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrimidine ring substituted with a 3-aminophenyl group and a chlorine atom, making it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The ethynyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Nitro or secondary amine derivatives of the original compound.
- Coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and amino groups can form hydrogen bonds or π-π interactions with target molecules, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
5-((3-Aminophenyl)ethynyl)pyrimidine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-Chloro-5-phenylethynylpyrimidine: Lacks the amino group, which may reduce its potential for hydrogen bonding and interactions with biological targets.
5-((3-Nitrophenyl)ethynyl)-6-chloropyrimidin-4-amine: Contains a nitro group instead of an amino group, which may alter its electronic properties and reactivity.
Uniqueness: The presence of both the 3-aminophenyl and 6-chloro substituents in 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine provides a unique combination of electronic and steric effects, making it a versatile compound for various chemical and biological applications.
Propiedades
Fórmula molecular |
C12H9ClN4 |
|---|---|
Peso molecular |
244.68 g/mol |
Nombre IUPAC |
5-[2-(3-aminophenyl)ethynyl]-6-chloropyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClN4/c13-11-10(12(15)17-7-16-11)5-4-8-2-1-3-9(14)6-8/h1-3,6-7H,14H2,(H2,15,16,17) |
Clave InChI |
VZVKXPNLIYBOGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C#CC2=C(N=CN=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


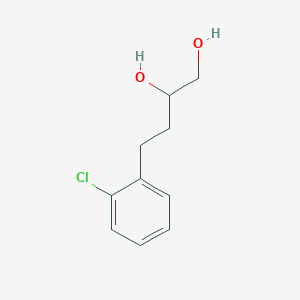
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
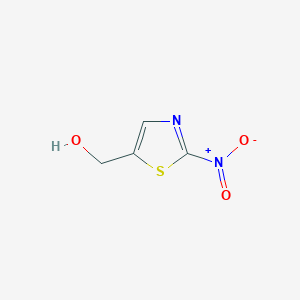
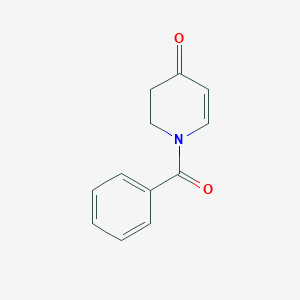

![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
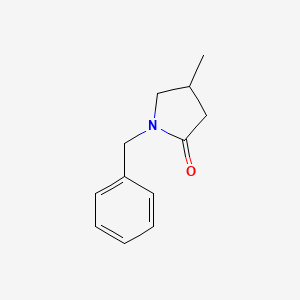

![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
